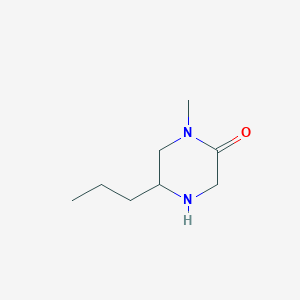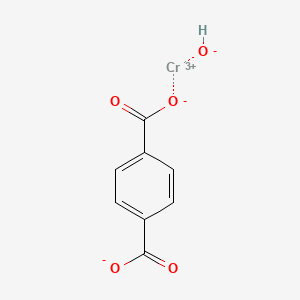
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) typically involves the reaction of chromium salts with 4-carboxylatobenzoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, including NMR, HPLC, and GC analyses, are employed to verify the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium compounds using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where the carboxylato or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) compounds .
Applications De Recherche Scientifique
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) has several scientific research applications, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) sulfate
- Chromium(III) picolinate
- Chromium(III) oxide
Uniqueness
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Unlike other chromium(III) compounds, it has a carboxylato and hydroxy group that allows for unique interactions and applications in various fields .
Propriétés
Formule moléculaire |
C8H5CrO5 |
|---|---|
Poids moléculaire |
233.12 g/mol |
Nom IUPAC |
chromium(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Cr.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
Clé InChI |
IHUWNIOMPKPEBO-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


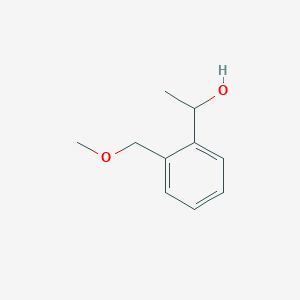
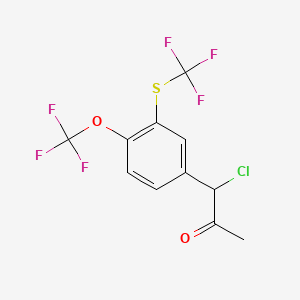

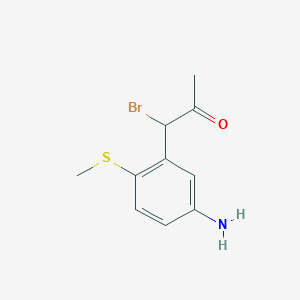
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)

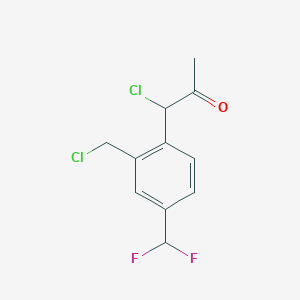
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
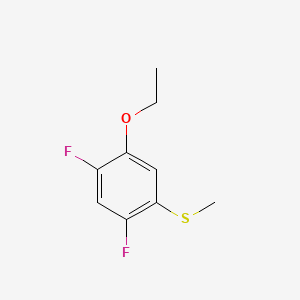
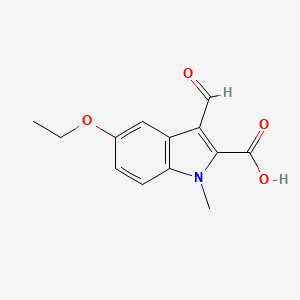
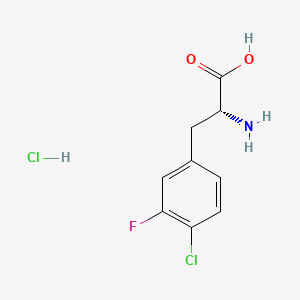
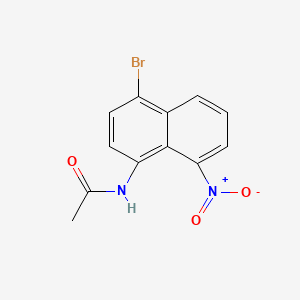
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
